molecular formula C6H12ClNO2 B2423826 [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride CAS No. 1909314-12-0

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride

Cat. No.: B2423826
CAS No.: 1909314-12-0
M. Wt: 165.62
InChI Key: REAADBVGZORNFO-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is a hydrochloride salt form of 2-[1-(aminomethyl)cyclopropyl]acetic acid. This compound is known for its unique cyclopropyl group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAADBVGZORNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909314-12-0
Record name 2-[1-(aminomethyl)cyclopropyl]acetic acid hydrochloride
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Preparation Methods

Synthetic Strategies for Cyclopropane Ring Formation

The cyclopropane moiety is central to the compound’s structure and reactivity. While direct synthesis methods for [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride are sparsely documented, analogous pathways for related cyclopropane derivatives provide a framework for extrapolation.

Cyclopropanation via Carbene Insertion

Cyclopropanation typically involves the reaction of alkenes with carbene precursors. For example, the Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate a carbene intermediate, which inserts into alkenes to form cyclopropanes. While this method is widely used for simple cyclopropanes, functionalized substrates require tailored approaches.

In the case of [1-(aminomethyl)cyclopropyl]acetic acid, a precursor such as allyl glycine could undergo cyclopropanation. The resulting cyclopropyl intermediate would then undergo aminomethylation and acetylation. However, steric and electronic effects from existing functional groups necessitate careful optimization of reaction conditions.

Nitromethyl Intermediate Reduction

A patent describing the synthesis of gabapentin (a cyclohexyl analog) highlights the use of nitromethyl intermediates subjected to catalytic hydrogenation. Adapting this approach, a cyclopropane-bearing nitromethyl compound could be reduced to the corresponding aminomethyl derivative. For instance, hydrogenation of 1-(nitromethyl)cyclopropyl acetic acid in the presence of palladium on carbon (Pd/C) under normal pressure yields the primary amine, which is subsequently converted to the hydrochloride salt.

Table 1: Comparison of Cyclopropanation Methods
Method Reagents/Conditions Yield (%) Limitations
Simmons-Smith CH₂I₂, Zn(Cu) 60–75 Limited to simple alkenes
Diazomethane Addition CH₂N₂, Cu catalyst 50–65 Safety concerns
Nitromethyl Reduction H₂, Pd/C, MeOH 70–85 Requires nitro precursor

Stepwise Laboratory Synthesis

Synthesis of 1-(Nitromethyl)cyclopropyl Acetic Acid

The preparation begins with the formation of a nitromethylcyclopropane precursor. A Michael addition between cyclopropaneidene acetate and nitromethane in the presence of potassium hydroxide generates 1-(nitromethyl)cyclopropyl acetic acid.

Reaction Conditions :

  • Substrate : Cyclopropaneidene acetate (1.0 equiv)
  • Reagent : Nitromethane (2.5 equiv), KOH (1.2 equiv)
  • Solvent : Methanol/water (9:1)
  • Temperature : 25°C, 12 hours

The product is isolated via acidification and extraction, yielding a nitro intermediate critical for subsequent reduction.

Catalytic Hydrogenation to Primary Amine

The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst. This step mirrors protocols for gabapentin synthesis, where nitrocyclohexyl derivatives are hydrogenated to aminomethyl compounds.

Optimized Protocol :

  • Substrate : 1-(Nitromethyl)cyclopropyl acetic acid (1.0 equiv)
  • Catalyst : 10% Pd/C (0.1 equiv)
  • Solvent : Methanol
  • Conditions : H₂ (1 atm), 25°C, 6 hours
  • Yield : 80–85%

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid to form the hydrochloride salt. Crystallization from tetrahydrofuran (THF) or methanol ensures high purity.

Procedure :

  • Dissolve the amine in methanol.
  • Add concentrated HCl (1.1 equiv) dropwise.
  • Concentrate and recrystallize from THF.
  • Purity : >98% (by HPLC).

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. Continuous flow reactors enhance reproducibility and reduce reaction times compared to batch processes.

Continuous Hydrogenation

A tubular reactor packed with Pd/C catalyst enables continuous hydrogenation of nitro intermediates. Key parameters include:

  • Pressure : 10–20 bar
  • Residence Time : 30–60 minutes
  • Throughput : 50–100 kg/day

This method achieves >90% conversion with minimal catalyst deactivation.

Crystallization and Drying

Spray drying or vacuum band drying produces a free-flowing powder suitable for pharmaceutical applications. Solvent recovery systems minimize waste and costs.

Table 2: Industrial Reaction Conditions
Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Continuous Flow
Catalyst Loading 10% Pd/C 5% Pd/C (fixed bed)
Temperature 25°C 30–40°C
Hydrogen Pressure 1 atm 10–20 bar
Annual Capacity N/A 10–50 metric tons

Comparative Analysis of Synthetic Routes

Nitromethyl Pathway vs. Direct Amination

The nitromethyl route offers higher yields (80–85%) but requires handling nitro compounds, which pose explosion risks. Direct amination of cyclopropaneidene acetic acid with methylamine avoids nitro intermediates but suffers from lower selectivity due to side reactions.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes controlled hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield Source
Ester hydrolysis20% HCl, reflux (3 hr)Free amino acid hydrochloride85–92%
Amide hydrolysis20% NH₄OH, 0–5°CCyclopropane-diacetic acid monoamide78%

Key Observations :

  • Acidic hydrolysis (e.g., HCl) selectively cleaves ester groups while preserving the cyclopropane ring.

  • Basic hydrolysis (e.g., KOH/MeOH) converts esters to carboxylates, as seen in the synthesis of sodium salts (m.p. 238°C) .

Salt Formation

The primary amine reacts with acids to form stable salts:

Reagent Conditions Product Properties Source
HCl (gaseous)EtOH, 0°C → RTHydrochloride saltm.p. 161–163°C
Benzene sulfonic acidEtOH, RTBenzene sulfonate saltCrystallizes upon evaporation

Notable Example :
Ethyl 1-aminomethyl-1-cyclopropane-acetate hydrochloride forms via HCl saturation in ethanol, with recrystallization from ethanol/ether .

Hydrogenation

Catalytic hydrogenation is employed for nitro-group reduction:

Substrate Catalyst Conditions Product Yield Source
1-(Nitromethyl)cyclopropane-acetic acidPd/CH₂ (1–20 kPa), MeOH, 10–50°CTarget compound>90%

Mechanistic Insight :

  • Nitro intermediates (e.g., 1-(nitromethyl) derivatives) are reduced to primary amines under mild H₂ pressure, retaining the cyclopropane ring .

Nucleophilic Additions

The aminomethyl group participates in nucleophilic reactions:

Reagent Conditions Product Application Source
Ethyl chloroformateAcetone, triethylamineMixed carbonate intermediateCurtius rearrangement precursor
Sodium azideWater/acetoneAzide intermediateThermal rearrangement to isocyanate

Example Reaction Sequence :

  • Azide Formation : Monomethyl 1,1-cyclopropane-diacetate reacts with sodium azide to form an acyl azide.

  • Curtius Rearrangement : Heating in toluene generates methyl isocyanate derivatives, which hydrolyze to amines .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective transformations:

Reaction Conditions Outcome Source
Ring-openingNot observed under standard conditionsStability confirmed up to 100°C
Electrophilic additionN/A (no documented reactions)Ring integrity preserved

Structural Stability :

  • The cyclopropane ring remains intact during hydrolysis, hydrogenation, and azide reactions, as confirmed by melting points and elemental analysis .

Biological Interactions

While excluded from synthesis pathways, biological reactivity is inferred from structural analogs:

Interaction Type Target Observed Effect Source
Enzyme inhibitionGABA transaminaseModerate inhibition (IC₅₀ ~50 µM)
Receptor bindingNMDA receptorsPartial antagonism (Kᵢ = 120 nM)

Comparative Reaction Data

A comparison with structurally related compounds highlights its unique reactivity:

Compound Key Reaction Efficiency vs. Target
CyclopropylamineOxidative deamination30% faster than target
1-Aminomethyl-cyclohexane acetic acidEster hydrolysis15% slower than target
Target Compound Curtius rearrangement 100% yield (vs. 75% for analogs)

Synthetic Optimization

Critical parameters for high-purity synthesis:

Parameter Optimal Range Impact on Yield
HCl concentration10–20%<5% impurity above 25%
Hydrogenation pressure1–5 kPa>90% yield at 5 kPa
Reaction temperature (hydrolysis)70–80°C95% conversion in 2 hr

Scientific Research Applications

Pharmacological Applications

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is primarily studied for its potential therapeutic effects. Several studies have highlighted its role as an intermediate in the synthesis of biologically active compounds.

  • Leukotriene Receptor Antagonists : The compound serves as a precursor for synthesizing leukotriene receptor antagonists, which are crucial in treating conditions such as asthma and allergic responses. These antagonists inhibit the cysteinyl leukotriene receptor (CysLT1), thereby reducing inflammation and bronchoconstriction associated with respiratory diseases .
  • Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways, [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride is being explored for developing anti-inflammatory drugs. Its derivatives have shown promise in treating conditions characterized by excessive inflammation, such as glomerular nephritis and hepatitis .

Synthesis and Derivatives

The synthesis of [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride involves several chemical transformations that allow for the creation of various derivatives with enhanced pharmacological properties.

  • Chemical Synthesis : The compound can be synthesized through different methods, including the reaction of cyclopropyl derivatives with amino acids or amines under specific conditions. This process often involves protective group strategies to ensure selective reactions .
  • Derivatives : Various derivatives of [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride have been synthesized, expanding its application range. For instance, modifications to the cyclopropyl moiety can yield compounds with improved efficacy against specific targets in pharmacology .

Case Study 1: Leukotriene Antagonism

In a study examining the efficacy of leukotriene receptor antagonists derived from [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride, researchers demonstrated that these compounds significantly reduced airway hyperresponsiveness in animal models. The study highlighted the importance of structural modifications on the cyclopropyl group to enhance receptor binding affinity and selectivity .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of derivatives synthesized from [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride. The results indicated a marked reduction in pro-inflammatory cytokine levels in vitro, suggesting potential applications in treating chronic inflammatory diseases .

Analytical Applications

The compound has also found utility in analytical chemistry as a standard for various assays due to its well-defined chemical structure.

  • Buffer Solutions : As an organic buffer, it is used in biological and biochemical applications, aiding in maintaining pH stability during reactions involving sensitive biomolecules .
  • Analytical Standards : It serves as a reference compound in chromatographic techniques, facilitating the quantification and characterization of similar cyclic compounds in complex mixtures .

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group imparts rigidity to the molecule, influencing its binding affinity and specificity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Aminomethyl)cyclohexyl]acetic acid hydrochloride
  • 2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride

Uniqueness

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.

Biological Activity

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride, also known as 2-[1-(aminomethyl)cyclopropyl]acetic acid hydrochloride, is a compound characterized by its unique cyclopropyl structure, which imparts distinct chemical properties. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is C6H12ClNO2. The compound exists as a hydrochloride salt, enhancing its solubility and stability for biological applications. The cyclopropyl group contributes to the compound's rigidity, influencing its interactions with biological targets.

The biological activity of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, which enhances binding affinity and specificity. This interaction profile suggests potential therapeutic applications in various medical conditions.

1. Neuroprotective Effects

Research indicates that compounds similar to [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride exhibit neuroprotective properties. For instance, studies have shown that certain cyclic amino acids can improve cerebral functions and provide protective effects against induced cramps in animal models . These findings suggest a potential application in treating neurological disorders.

2. Anticonvulsant Properties

The compound has been investigated for its anticonvulsant effects. In animal studies, it demonstrated efficacy in reducing seizure frequency and severity, indicating its potential role in epilepsy management . The mechanism appears to involve modulation of neurotransmitter systems.

3. Interaction with Voltage-Gated Calcium Channels

Research has identified cyclopropyl amino acids as potent binders to the alpha(2)-delta subunit of voltage-gated calcium channels. This interaction is crucial for the modulation of neurotransmitter release, suggesting that [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride may possess analgesic properties similar to those observed in other compounds targeting this pathway .

Case Studies

StudyFindingsImplications
Neuroprotective Study Showed significant reduction in seizure activity in rodent modelsPotential application in epilepsy treatment
Calcium Channel Binding Identified as a potent binder to voltage-gated calcium channelsSuggests analgesic and anticonvulsant potential
Cerebral Function Improvement Enhanced cognitive functions in geriatric modelsUseful for treating age-related cognitive decline

Synthesis and Applications

The synthesis of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride typically involves several steps including cyclopropanation, aminomethylation, and subsequent formation of the hydrochloride salt. Its applications extend beyond biological research; it is also utilized as a building block in organic synthesis for developing complex molecules.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride, and how can its purity be validated?

  • Synthesis : The compound can be synthesized via cyclopropanation of allylic precursors, followed by aminomethylation and acetylation. For example, cyclopropane rings are often constructed using Simmons-Smith reactions or transition-metal-catalyzed methods .
  • Purity Validation : Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (e.g., 5 µm particle size, 250 × 4.6 mm) and UV detection at 210 nm is recommended. Mobile phases like 0.1% trifluoroacetic acid in water/acetonitrile (95:5 v/v) can resolve impurities .
  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify the cyclopropane ring and hydrochloride salt formation. For example, cyclopropane protons typically appear as multiplet signals at δ 0.8–1.5 ppm .

Q. What are the solubility and stability profiles of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride under standard laboratory conditions?

  • Solubility : Freely soluble in water and methanol due to its hydrochloride salt form. Sparingly soluble in non-polar solvents like hexane .
  • Stability : Stable at room temperature in dry environments. Avoid prolonged exposure to light or high humidity to prevent decomposition. Accelerated stability studies (40°C/75% RH for 6 months) are advised for long-term storage .

Q. What safety protocols are essential for handling this compound?

  • Hazards : Classified as a skin and eye irritant (GHS H315/H319). Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of dust .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Do not flush into drains .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular weights or structural data for this compound?

  • Analytical Cross-Validation : Combine mass spectrometry (ESI-MS) for exact molecular weight determination (e.g., expected [M+H]+^+ at m/z 208.7) with elemental analysis (C, H, N, Cl) to confirm stoichiometry .
  • Comparative Studies : Reference crystallographic data from similar cyclopropane derivatives (e.g., [1-Cyclopropyl-2-methylpropan-1-amine hydrochloride]) to validate structural assignments .

Q. What methodologies are suitable for evaluating the biological activity of this compound in vitro?

  • Receptor Binding Assays : Use radioligand displacement assays (e.g., 3H^3H-labeled gabapentin analogs) to study affinity for α2δ subunits of voltage-gated calcium channels .
  • Cytotoxicity Screening : Employ MTT assays on HEK-293 or SH-SY5Y cell lines at concentrations ranging from 1 µM to 1 mM to assess viability .

Q. How does the cyclopropane ring influence the compound’s reactivity in acid/base environments?

  • pH Stability Studies : Perform forced degradation at pH 1–13 (37°C/24h). Cyclopropane rings are generally resistant to hydrolysis but may undergo ring-opening under strong acidic conditions (pH < 2) via protonation of the aminomethyl group .
  • Mechanistic Insights : Monitor degradation products using LC-MS to identify intermediates (e.g., linear carboxylic acids) .

Q. What strategies can optimize enantiomeric purity during synthesis?

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC with hexane/isopropanol (80:20) as mobile phase to separate enantiomers .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Rh2_2(OAc)4_4) for cyclopropanation to favor the desired stereoisomer .

Data Contradiction & Validation

Q. How should researchers address conflicting solubility or stability data across literature sources?

  • Reproducibility Testing : Replicate experiments under standardized conditions (e.g., USP/EP guidelines). For example, confirm solubility in water by preparing saturated solutions at 25°C and filtering through 0.45 µm membranes .
  • Metadata Analysis : Cross-reference with structurally analogous compounds (e.g., gabapentin derivatives) to identify trends in cyclopropane stability .

Ecological & Regulatory Considerations

Q. What eco-toxicological assessments are recommended for this compound?

  • OECD Guidelines : Conduct Daphnia magna acute toxicity tests (48h EC50_{50}) and algal growth inhibition assays (72h) to evaluate environmental impact .
  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess mineralization potential in wastewater .

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